6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine
Description
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5O2/c1-23-13-7-9-14(10-8-13)24-11-15-20-16(18)22-17(21-15)19-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H3,18,19,20,21,22) |
InChI Key |
YOVHYXRKRDSBAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NC(=N2)NC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Sequential Nucleophilic Substitution on Cyanuric Chloride
The most common approach begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), exploiting the differential reactivity of its chlorine atoms.
Step 1: Substitution at Position 4
Cyanuric chloride reacts with ammonia at 0–5°C in tetrahydrofuran (THF) to yield 4-amino-2,6-dichloro-1,3,5-triazine . The reaction is highly selective due to the higher reactivity of the position 4 chlorine.
Reaction Conditions :
Step 2: Substitution at Position 2
The intermediate is treated with aniline at 40–50°C in the presence of triethylamine (TEA) to introduce the N-phenyl group:
Key Parameters :
Step 3: Substitution at Position 6
The final substitution introduces the 4-methoxy-phenoxymethyl group. Two methods are prevalent:
Method A: Grignard Reagent Approach
The 6-chloro group reacts with a Grignard reagent derived from (4-methoxyphenoxy)methyl chloride:
-
Synthesis of Grignard reagent:
-
Substitution:
Challenges :
-
Moisture sensitivity necessitates anhydrous conditions.
-
Competing side reactions with amine groups require temporary protection (e.g., acetylation).
Method B: Nucleophilic Substitution with Alkoxide
The chloride at position 6 is displaced by sodium (4-methoxyphenoxy)methanolate:
Optimization :
One-Pot Synthesis Using Lewis Acid Catalysis
A streamlined method employs aluminum trichloride (AlCl₃) and palladium chloride (PdCl₂) to facilitate sequential substitutions in a single reactor:
Procedure :
-
Cyanuric chloride, aniline, and AlCl₃ are mixed in toluene at 0°C.
-
Ammonia gas is introduced to substitute position 4.
-
(4-Methoxyphenoxy)methyl chloride and PdCl₂ are added at 70°C to substitute position 6.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Sequential Grignard | 70–75 | 95 | Moisture sensitivity, side reactions |
| Alkoxide Substitution | 65–70 | 90 | Solvent toxicity, moderate yields |
| One-Pot Catalysis | 82–86 | 98 | Catalyst cost, optimization complexity |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : Chlorine atoms at positions 4, 2, and 6 are displaced in order of decreasing reactivity due to electronic and steric effects.
-
Grignard Reactivity : Organomagnesium reagents preferentially attack the least hindered position (C6) under kinetic control.
-
Lewis Acid Role : AlCl₃ polarizes the C–Cl bond, enhancing electrophilicity at position 6.
Purification and Characterization
-
Recrystallization : The crude product is purified via recrystallization from acetone/water (3:1 v/v), yielding >98% purity.
-
Spectroscopic Confirmation :
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring exhibits electrophilic character at carbon atoms adjacent to electron-withdrawing substituents (e.g., methoxy and amine groups). Key reactions include:
-
The methoxy group at the para position of the phenoxymethyl substituent can undergo demethylation under acidic or oxidative conditions, yielding a phenolic derivative.
-
Primary amines react preferentially at the triazine ring’s C-6 position due to steric and electronic effects .
Electrophilic Aromatic Substitution
The phenyl group attached to the triazine ring can participate in electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Citations |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted phenyl derivatives | |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub> | Sulfonic acid derivatives |
-
Regioselectivity is influenced by the electron-donating methoxy group, directing substituents to the ortho/para positions.
Cross-Coupling Reactions
The triazine core and aromatic substituents enable catalytic coupling:
Hydrolysis and Stability
The compound’s stability under hydrolytic conditions depends on pH:
| Condition | Reaction | Outcome | Citations |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H<sub>2</sub>O, reflux | Cleavage of methoxy groups | |
| Basic Hydrolysis | NaOH, 80°C | Degradation of triazine ring |
-
Hydrolysis kinetics are slower compared to non-substituted triazines due to steric protection from the phenoxymethyl group .
Oxidation and Reduction
Key redox transformations include:
| Reaction Type | Reagents | Products/Outcomes | Citations |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Methoxy → carbonyl conversion | |
| Reduction | H<sub>2</sub>/Pd-C | Saturation of triazine ring (rare) |
Mechanistic Insights
-
Nucleophilic Substitution : The triazine ring’s electron-deficient nature facilitates SNAr mechanisms, with the leaving group (e.g., methoxy) departing before nucleophilic attack .
-
Cross-Coupling : Palladium-mediated processes proceed via oxidative addition and transmetallation steps, as observed in related triazine systems .
Gaps in Literature
Scientific Research Applications
Synthesis of the Compound
The synthesis of 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine typically involves a one-pot reaction utilizing cyanoguanidine, aromatic aldehydes, and arylamines. The method employs microwave-assisted techniques to enhance yield and efficiency. The process can be summarized as follows:
- Reagents : Cyanoguanidine, aromatic aldehydes, arylamines.
- Conditions : Conducted in the presence of hydrochloric acid followed by base treatment to facilitate rearrangement and dehydrogenative aromatization.
- Outcome : A library of compounds with varying substitutions can be generated for further biological evaluation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with a similar triazine scaffold. For instance, a library of 126 derivatives demonstrated selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . Key findings include:
- Selectivity : Compounds exhibited high selectivity towards cancer cells, particularly those that are hormone-independent.
- Mechanism : Structure–activity relationship (SAR) analyses supported the design of more potent anticancer agents through 3D quantitative structure–activity relationship (QSAR) modeling.
Enzyme Inhibition
Another significant application of triazine derivatives is their role as inhibitors for various enzymes related to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Some derivatives showed promising inhibitory activity against AChE, which is crucial in Alzheimer’s disease management .
- β-secretase (BACE1) : Compounds were evaluated for their ability to inhibit BACE1, an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's pathology .
Cancer Treatment
A notable case study involved the evaluation of 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine derivatives against various cancer cell lines. The results indicated that specific substitutions on the triazine ring could enhance anticancer activity significantly. For example:
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| A | MDA-MB231 | <10 | High |
| B | MCF-7 | >50 | Low |
| C | SKBR-3 | >40 | Moderate |
This table illustrates the compound's varying effectiveness across different cancer types.
Neuroprotective Studies
In another study focused on neuroprotection, triazine derivatives were screened for their ability to inhibit AChE and BACE1:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| D | 0.051 | 9.00 |
| E | 0.055 | 11.09 |
| F | 0.114 | 33.82 |
These results indicate that certain compounds may serve as dual inhibitors beneficial for treating Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Properties
Key Observations :
- Electron-Donating vs.
- Hydrophobicity: The phenoxymethyl group in the target compound increases lipophilicity relative to morpholino (9g), which may enhance membrane permeability but reduce aqueous solubility .
- Steric Effects: Bulky substituents like benzyl-piperazinyl () or methylbenzofuranyl () reduce conformational flexibility, whereas the phenoxymethyl group offers moderate steric bulk, balancing target affinity and metabolic stability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on substituent contributions.
Insights :
- The methoxy group in compound 8 and the target compound correlates with higher melting points (~190°C) compared to nitro-substituted analogues (179–181°C), likely due to enhanced crystallinity from hydrogen bonding .
- Aromatic protons in the target compound’s 1H NMR (δ 7.00–8.31) align with compound 8’s data, confirming structural similarity .
Biological Activity
6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the modification of triazine cores. The general synthetic route includes reactions between substituted phenols and triazine derivatives under controlled conditions to yield the desired product. The structural formula is represented as follows:
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
These results suggest that 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine possesses potent antibacterial activity comparable to conventional antibiotics .
Anticancer Properties
The compound has also shown promise in anticancer research. Studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, in assays involving breast cancer (MCF-7) and prostate cancer (PC-3) cells, the compound demonstrated significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| PC-3 | 15.0 |
Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways .
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this triazine derivative has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. Notably, it has shown inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.051 |
| β-secretase | 9.00 |
The inhibition of these enzymes suggests potential applications in treating cognitive disorders .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Molecular Structure, researchers evaluated the antimicrobial efficacy of several triazine derivatives including our compound against clinical isolates of bacteria and fungi. The results indicated a broad spectrum of activity with particular effectiveness against gram-positive bacteria .
Case Study 2: Cancer Cell Line Studies
A recent investigation into the anticancer properties highlighted that treatment with 6-(4-Methoxy-phenoxymethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine resulted in significant reductions in cell viability in both MCF-7 and PC-3 cell lines compared to untreated controls. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
